molecular formula C13H15N5O2 B2473049 morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone CAS No. 1396685-02-1

morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2473049
CAS No.: 1396685-02-1
M. Wt: 273.296
InChI Key: PAXNQAJGQFBZLK-UHFFFAOYSA-N
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Description

Morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is a synthetically produced tetrazole derivative of significant interest in advanced medicinal chemistry and drug discovery research. This compound features a tetrazole ring, a well-established bioisostere for a carboxylic acid or carboxylate group. The tetrazole group offers superior metabolic stability and enhanced membrane permeability compared to its carboxylic acid counterpart, making it a valuable structural motif for optimizing the pharmacokinetic properties of lead compounds . The specific molecular architecture of this reagent, which incorporates a p-tolyl group and a morpholino methanone moiety, makes it a versatile building block for constructing potential pharmacologically active molecules. Tetrazole-containing structures are prominently featured in known Angiotensin II Receptor Blockers (ARBs) like Losartan and Valsartan, which are critical antihypertensive medications . Researchers can utilize this compound in the synthesis of new chemical entities aimed at targeting cardiovascular diseases or as a key intermediate in developing other enzyme inhibitors. Its structure aligns with active research into non-peptide, competitive receptor antagonists . Furthermore, the morpholino ring is a common pharmacophore known to influence solubility and bioavailability. This product is intended for use in laboratory research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[2-(4-methylphenyl)tetrazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-10-2-4-11(5-3-10)18-15-12(14-16-18)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXNQAJGQFBZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone typically involves the coupling of a morpholine derivative with a tetrazole precursor. One common method involves the reaction of 2-(p-tolyl)-2H-tetrazole-5-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated tetrazole rings.

    Substitution: Substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
One of the primary applications of morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is in the development of anti-inflammatory agents. Research indicates that this compound can inhibit cyclooxygenase enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins. This inhibition can potentially lead to therapeutic benefits in conditions such as arthritis and cardiovascular diseases.

Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values indicate its potential use in developing new antibiotics .

Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies conducted by the US National Cancer Institute screened various derivatives for their ability to inhibit tumor cell lines. This compound derivatives showed promising results against leukemia and other cancer cell lines, suggesting a potential pathway for further research into its efficacy as an anticancer agent .

Materials Science

This compound is being explored for its application in materials science, particularly in the synthesis of novel polymers and materials with unique properties. The compound's structural characteristics can be leveraged to create materials with specific functionalities, such as enhanced mechanical strength or thermal stability.

Biological Studies

In biological research, this compound serves as a valuable probe in biochemical assays. Its ability to interact with specific molecular targets allows researchers to study enzyme activities and protein interactions effectively. This application is crucial for understanding various biological processes and developing targeted therapies.

Study on Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound using cellular models treated with lipopolysaccharides (LPS). Results indicated that treatment significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential therapeutic benefits.

Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition, with MIC values indicating its potential as a new antimicrobial agent.

Anticancer Activity

Research involving derivatives of this compound revealed significant activity against leukemia cell lines. These findings suggest that further exploration of these compounds could lead to the development of novel anticancer therapies.

Mechanism of Action

The mechanism of action of morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it inhibits cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . The tetrazole ring plays a crucial role in binding to the active site of the enzyme, while the morpholine moiety enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound Name Heterocyclic Components Synthesis Method Yield Key Structural Features Potential Applications
Morpholino(p-tolyl)methanone Aryl (p-tolyl), morpholino Pd/MOF-5 catalyzed carbonylation 100% Planar aryl group, no tetrazole Organic synthesis intermediate
{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone Triazole, quinoline, morpholino Acid chloride + morpholine coupling 62% Chair morpholino, dihedral angles (54.48°–57.91°) Crystallography studies
5-(4-Morpholinophenyl)imidazolidine-2,4-dione derivatives Tetrazole/morpholino, hydantoin Nucleophilic substitution 62–68% UPLC-MS confirmed, hydrogen-bonding networks Pharmaceuticals
(Z)-2-morpholino-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one Tetrazole, pyrazole, thiazolone Not specified N/A Intramolecular H-bonds, planar fused rings Anti-inflammatory research

Structural Analysis

  • Morpholino Conformation: The morpholino ring adopts a chair conformation in most analogues (e.g., ), enhancing steric stability.
  • Dihedral Angles: In triazole-quinoline derivatives, dihedral angles between heterocycles (e.g., 54.48°–57.91° ) influence π-π stacking and crystallographic packing.
  • Hydrogen Bonding : Tetrazole-containing compounds (e.g., ) exhibit intramolecular hydrogen bonds (e.g., C–H···F, N–H···O), critical for solid-state stability and biological interactions.

Pd-Catalyzed Carbonylation

  • Example: Morpholino(p-tolyl)methanone synthesis achieved 100% yield using 0.5 wt% Pd/MOF-5 at 120°C under CO atmosphere .
  • Limitations : Sterically hindered substrates (e.g., o-iodotoluene) require higher catalyst loadings and prolonged reaction times (72% yield) .

Acid Chloride Coupling

  • Example: Triazole-morpholino-quinoline derivatives synthesized via carboxylic acid activation with SOCl₂, followed by morpholine addition (62% yield) .
  • Advantages: Robust for introducing morpholino groups to diverse heterocycles.

Nucleophilic Substitution

  • Example: Hydantoin derivatives with morpholino and tetrazole groups synthesized via SN2 reactions (62–68% yield) .

Physicochemical and Crystallographic Properties

Crystallographic Data

Compound Dihedral Angles (°) Hydrogen Bonds
Triazole-morpholino-quinoline 54.48 (triazole/pyridine), 57.91 (triazole/benzene) C3–H3···F1, C7–H7···F1
Tetrazole-thiazolone Not reported Intramolecular N–H···O, C–H···N

Thermal and Solubility Trends

  • Lipophilicity : p-Tolyl groups enhance membrane permeability compared to fluorophenyl analogues .
  • Thermal Stability: Chair-conformation morpholino rings improve thermal resilience in triazole derivatives .

Biological Activity

Morpholino(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a morpholine ring and a tetrazole moiety, which contribute to its chemical reactivity and biological activity. The presence of the tetrazole ring enhances its potential as a pharmacophore, making it suitable for various biological applications.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins, which are implicated in various inflammatory diseases. Studies indicate that the compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic use in conditions characterized by excessive inflammation .

Anti-inflammatory Properties

Research has demonstrated that this compound effectively inhibits COX enzymes, leading to reduced inflammation in experimental models. For instance, in vitro assays showed significant reductions in prostaglandin E2 levels when cells were treated with this compound.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In animal models, it has been observed to inhibit tumor growth by interfering with cellular proliferation pathways. Specifically, it has shown efficacy against certain cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Inhibition of COX Enzymes

In a controlled study, this compound was administered to mice with induced inflammatory conditions. The results indicated a marked decrease in inflammatory markers compared to control groups, supporting its role as an anti-inflammatory agent.

Case Study 2: Antitumor Effects

Another investigation focused on the compound's effects on L5178Y lymphoma cells. The study found that treatment with this compound resulted in significant apoptosis of cancer cells, suggesting its potential utility in cancer therapy .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityRemarks
MorpholineSimple morpholine ringSolvent and intermediateLess biologically active
Tetrazole DerivativesTetrazole ringVarious pharmaceutical applicationsCommonly used but lacks specificity
This compoundMorpholine + TetrazoleAnti-inflammatory, anticancerUnique combination enhances activity

Q & A

Q. Optimization Parameters :

  • Temperature : Maintain 70–80°C for coupling steps to balance reactivity and side-product formation .
  • Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve reaction efficiency .
  • Purification : Column chromatography (silica gel, hexanes/EtOAc gradients) or recrystallization (aqueous acetic acid) ensures purity .

How can the purity and structural integrity of this compound be verified using spectroscopic methods?

Basic Research Focus
A combination of spectroscopic techniques is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (p-tolyl aromatic protons), δ 3.4–3.7 ppm (morpholino CH₂ groups) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm confirm the methanone group .
  • IR Spectroscopy : Stretching bands at 1650–1700 cm⁻¹ (C=O), 3100–3200 cm⁻¹ (tetrazole N-H) .
  • LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight. For example, m/z ~340–360 for typical morpholino-tetrazole derivatives .

Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns, confirming elemental composition .

What strategies are employed to analyze the structure-activity relationship (SAR) of this compound in biological systems?

Advanced Research Focus
SAR analysis involves systematic structural modifications:

  • Substituent Variation : Replace p-tolyl with other aryl groups (e.g., 4-fluorophenyl) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Swap tetrazole with triazole or carboxylate groups to compare pharmacological profiles .
  • Biological Assays : Test modified analogs in enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., MTT assays) .

Q. Key Tools :

  • Docking Simulations : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., receptors or enzymes) .
  • Pharmacokinetic Profiling : Measure logP (via HPLC) and metabolic stability (microsomal assays) to optimize bioavailability .

How can computational methods predict the reactivity and binding affinity of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to evaluate membrane permeability .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., morpholino substitution) .

Case Study : A morpholino derivative showed enhanced binding to dopamine receptors due to π-π stacking between p-tolyl and receptor residues, validated by MD simulations .

What crystallographic techniques and software are used to resolve structural ambiguities in this compound?

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/EtOAc). SHELXL refines structures, handling twinning or high-disorder regions .
  • Data Contradiction Resolution :
    • Twinning : Use TWINLAW in SHELXL to model overlapping lattices .
    • Disorder : Apply PART instructions to refine split positions for flexible morpholino groups .

Example : A related morpholino-tetrazole derivative crystallized in a monoclinic system (space group P2₁/c), with SHELXL refining R1 < 0.05 .

What are the key factors influencing the stability of the tetrazole ring in this compound under varying conditions?

Q. Basic Research Focus

  • pH Sensitivity : Tetrazole rings degrade under strong acidic/basic conditions. Stabilize with buffered solutions (pH 6–8) .
  • Thermal Stability : Decomposition observed >150°C. Store at 2–8°C in inert atmospheres .
  • Light Exposure : UV radiation accelerates degradation. Use amber vials and minimize light exposure during handling .

Analytical Monitoring : Accelerated stability studies (40°C/75% RH) with HPLC tracking degradation products (e.g., nitrile byproducts) .

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